Psora-4

Vue d'ensemble

Description

Applications De Recherche Scientifique

Psora-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of potassium channels and their role in various chemical processes.

Medicine: Explored for its potential therapeutic applications, particularly in the context of aging and age-related diseases.

Mécanisme D'action

Target of Action

Psora-4 is a potent, small-molecule inhibitor of voltage-gated potassium channels . Its primary target is the Kv1.3 potassium channel . This channel is widely distributed throughout the body, but it is highly expressed in both the nervous and immune systems .

Mode of Action

this compound inhibits Kv1.3 by preferentially binding to the C-type inactivated state of the channel . It is both potent and highly selective in terms of the potassium channels that it inhibits . In human T cells, the voltage-gated Kv1.3 channel and the calcium-activated IKCa1 channel promote the entry of Ca2+ into the cell via voltage-independent Ca2+ channels, thereby promoting and maintaining Ca2+ signaling . Selective blockade of Kv1.3 and/or IKCa1 leads to membrane depolarization, reduced Ca2+ influx, and diminished cytokine proliferation and production .

Biochemical Pathways

this compound increases the production of free radicals and modulates genes related to stress response . Its effect intersects closely with the target set of caloric restriction (CR) genes, suggesting that it, in part, acts as a CR mimetic . This effect may be related to the role of potassium channels in energy metabolism .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that this compound has a relatively simple molecular structure and a molecular weight of 334.37 g/mol . This suggests that it may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Result of Action

this compound has been shown to increase longevity and health span in the nematode Caenorhabditis elegans . It increases the production of free radicals and modulates genes related to stress response . In addition, it has been found to induce a significant increase in the percentage of neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lifespan benefits of this compound in C. elegans can be reproduced on solid NGM plates, even if exposure only begins in adulthood . .

Analyse Biochimique

Biochemical Properties

Psora-4 is known to block mitochondrial potassium channels involved in modulating mitochondrial respiration . It increases the production of free radicals and modulates genes related to stress response .

Cellular Effects

This compound has been shown to increase longevity and health span in the nematode Caenorhabditis elegans . It increases the production of free radicals, suggesting that it may play a role in stress response at the cellular level .

Molecular Mechanism

This compound selectively binds to the C-type inactivated state of the Kv1.3 channel and inhibits potassium current in a use-dependent manner . It has immunosuppressive activity, inhibiting proliferation of human and rat myelin-specific effector memory T cells in vitro .

Temporal Effects in Laboratory Settings

It has been shown to extend lifespan in Caenorhabditis elegans, even if exposure only begins in adulthood .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to extend lifespan in Caenorhabditis elegans .

Metabolic Pathways

This compound is known to block mitochondrial potassium channels involved in modulating mitochondrial respiration . This suggests that it may be involved in metabolic pathways related to energy metabolism.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La voie de synthèse spécifique et les conditions de réaction ne sont pas largement publiées, mais elles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la réaction .

Méthodes de production industrielle : La production industrielle de Psora-4 impliquerait probablement des techniques de synthèse organique à grande échelle, y compris l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Le processus serait optimisé pour minimiser les déchets et maximiser l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Psora-4 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

Réactions de substitution : Impliquent généralement des nucléophiles ou des électrophiles en présence d'un solvant approprié.

Réactions d'oxydation : Exigent souvent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : Peuvent impliquer des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés alkylés ou arylés de this compound .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le contexte du vieillissement et des maladies liées à l'âge.

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement le canal potassique Kv1.3. Il se lie préférentiellement à l'état inactivé de type C du canal, bloquant le flux d'ions potassium et modulant ainsi les processus cellulaires . Cette inhibition entraîne une augmentation de la production de radicaux libres et l'activation des gènes de réponse au stress, qui sont considérés comme contribuant à ses effets de prolongation de la durée de vie .

Composés similaires :

Clofazimine : Un autre inhibiteur du canal potassique Kv1.3, utilisé principalement comme médicament anti-lépreux.

PAP-1 : Un inhibiteur sélectif de Kv1.3, similaire à this compound dans son mécanisme d'action.

Unicité de this compound : this compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de Kv1.3. Il a été démontré qu'il a une sélectivité de 17 à 70 fois supérieure pour Kv1.3 par rapport aux autres canaux de la famille Kv1, ce qui en fait l'un des bloqueurs de Kv1.3 à petites molécules les plus puissants connus . De plus, sa capacité à prolonger la durée de vie et à améliorer la durée de vie en bonne santé chez les organismes modèles le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Clofazimine: Another inhibitor of the Kv1.3 potassium channel, used primarily as an anti-leprosy drug.

PAP-1: A selective inhibitor of Kv1.3, similar to Psora-4 in its mechanism of action.

Uniqueness of this compound: this compound is unique in its high selectivity and potency as a Kv1.3 inhibitor. It has been shown to have a 17- to 70-fold selectivity for Kv1.3 over other Kv1-family channels, making it one of the most potent small-molecule Kv1.3 blockers known . Additionally, its ability to extend lifespan and improve health span in model organisms sets it apart from other similar compounds .

Propriétés

IUPAC Name |

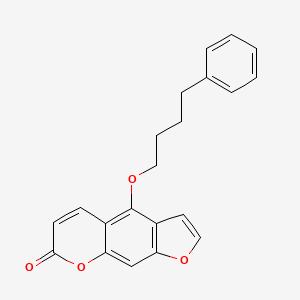

4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c22-20-10-9-16-19(25-20)14-18-17(11-13-23-18)21(16)24-12-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-11,13-14H,4-5,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAWGNIQEOFURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424970 | |

| Record name | Psora-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724709-68-6 | |

| Record name | Psora-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Phenylbutoxy)psoralen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Psora-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDY3FLF2DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.